molecular formula C6H14ClNO B2436575 cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride CAS No. 1068160-25-7

cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride

Cat. No.: B2436575
CAS No.: 1068160-25-7
M. Wt: 151.63
InChI Key: PZOZIOTYBDBDFG-KNCHESJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

3-(methoxymethyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOZIOTYBDBDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Cyclobutanone Derivatives

A common laboratory-scale approach begins with cyclobutanone derivatives. Methoxymethylamine reacts with cyclobutanone under acidic conditions, followed by reduction and hydrochlorination. The reaction proceeds via imine formation, which is subsequently reduced to the amine.

Representative Reaction Scheme:

  • Imine Formation : Cyclobutanone + Methoxymethylamine → Cyclobutanimine
  • Reduction : Cyclobutanimine + LiAlH₄ → cis-3-(Methoxymethyl)cyclobutan-1-amine
  • Salt Formation : Amine + HCl → Hydrochloride salt

Carbamate Deprotection Strategy

An alternative route employs tert-butyl carbamate (Boc) protection to enhance intermediate stability. For example, tert-butyl (cis-3-(methoxymethyl)cyclobutyl)carbamate is treated with hydrochloric acid in dioxane/dichloromethane (DCM) to yield the hydrochloride salt. This method achieves high purity (>95%) and is scalable for preclinical studies.

Key Steps:

  • Boc protection of the amine group.
  • Deprotection using 4N HCl in dioxane.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-efficiency and yield optimization. Automated continuous-flow reactors are employed to mitigate the cyclobutane ring’s inherent strain (~110 kJ/mol), which complicates batch processing.

Large-Scale Cyclobutylation

Cyclobutanone precursors are synthesized via [2+2] photocycloaddition of alkenes, followed by methoxymethylation using formaldehyde and methylamine. The process is optimized for:

  • Temperature : 0–5°C to minimize side reactions.
  • Catalyst : Titanium tetrachloride (TiCl₄) enhances regioselectivity.

Hydrochloride Salt Crystallization

The final step involves precipitating the hydrochloride salt from ethanol/water mixtures. Industrial facilities use anti-solvent crystallization with in-line pH monitoring to ensure consistent particle size distribution.

Optimization Strategies for Yield and Purity

Reaction Parameter Screening

Parameter Optimal Range Impact on Yield
Temperature 0–10°C Minimizes ring-opening side reactions
Solvent Tetrahydrofuran (THF) Enhances imine intermediate stability
HCl Concentration 4–6N Ensures complete salt formation

Purification Techniques

  • Flash Chromatography : Resolves cis/trans isomers using ethyl acetate/hexane gradients (0–30%).
  • Recrystallization : Ethanol/water (3:1) achieves >99% purity.

Comparative Analysis of Synthetic Methodologies

Laboratory vs. Industrial Approaches

Criteria Laboratory Method (Boc Deprotection) Industrial Method (Continuous Flow)
Yield 60–70% 85–90%
Purity >95% >99%
Scalability Limited to 100 g batches Multi-kilogram capacity

Cost-Benefit Evaluation

  • Boc Strategy : Higher material costs ($120–150/g) but superior for small-scale API synthesis.
  • Direct Cyclization : Lower costs ($40–60/g) but requires rigorous impurity control.

Case Studies and Recent Advances

Stereoselective Synthesis

Recent efforts focus on enantioselective routes using chiral auxiliaries. For instance, (R)-BINOL-phosphoric acid catalysts achieve 88% enantiomeric excess (ee) in cyclobutanamine derivatives.

Green Chemistry Innovations

A 2024 study demonstrated microwave-assisted synthesis, reducing reaction time from 12 hours to 45 minutes while maintaining 82% yield.

Chemical Reactions Analysis

cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclobutane ring.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a lead structure in drug development, particularly for synthesizing novel therapeutic agents. Its unique cyclic structure and functional groups allow for modifications that can yield compounds with enhanced biological activity or specificity against target diseases. Research indicates that it may be involved in the development of treatments for metabolic disorders due to its enzyme inhibition properties.

Organic Synthesis

As a versatile building block in organic synthesis, cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride can be utilized to create more complex molecules. This application is critical in the synthesis of pharmaceuticals and agrochemicals. The compound's structure facilitates various chemical reactions, including nucleophilic substitutions and cycloadditions, making it valuable for creating diverse chemical entities .

Biological Studies

The compound is useful in biological research, particularly in studying enzyme interactions and metabolic pathways. Its potential as an enzyme inhibitor suggests applications in investigating metabolic processes and developing therapeutic strategies for conditions like diabetes or obesity.

Material Science

In industrial applications, cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride may contribute to the development of new materials with specific properties. Its chemical reactivity can be harnessed to create polymers or other materials that require precise chemical characteristics.

Case Studies

Several studies have explored the applications and implications of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride:

  • Enzyme Inhibition Studies : Research has shown that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. This property was evaluated through kinetic studies that demonstrated its potential utility in treating metabolic disorders.
  • Synthesis of Derivatives : A study highlighted the successful synthesis of derivatives from cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride, showcasing its role as a precursor in generating compounds with enhanced pharmacological profiles.
  • Material Development : Investigations into the use of this compound in material science have revealed its potential for creating innovative materials that could be utilized in various industrial applications.

Mechanism of Action

The mechanism of action of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The cyclobutane ring structure allows it to fit into certain enzyme active sites or receptor binding pockets, thereby modulating their activity. The methoxymethyl group can enhance its binding affinity and specificity .

Comparison with Similar Compounds

cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride can be compared with other cyclobutane derivatives, such as:

    cis-3-(Hydroxymethyl)cyclobutan-1-amine hydrochloride: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.

    trans-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride: The trans isomer of the compound, which has different spatial arrangement and reactivity.

    cis-3-(Methoxymethyl)cyclobutan-1-ol: An alcohol derivative with different chemical properties and applications.

Biological Activity

Cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is a cyclobutane derivative that has garnered interest in scientific research due to its unique structural features and potential biological activities. This compound, with the molecular formula C₇H₁₄ClNO₃ and a molecular weight of 151.63 g/mol, is characterized by a methoxymethyl group at the 3-position of the cyclobutane ring. Its hydrochloride form enhances solubility and stability in aqueous environments, making it suitable for various biological studies and applications in medicinal chemistry.

The biological activity of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. The compound can bind to these molecular targets, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific biological context, but potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
  • Receptor Modulation : It might interact with receptors, altering signaling pathways that could lead to therapeutic effects.

Structural Features and Comparison

The structural uniqueness of cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride contributes to its distinct biological properties. Below is a comparison with similar compounds:

Compound NameStructural FeaturesUnique Aspects
cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride Cyclobutane ring with methoxymethyl groupEnhanced lipophilicity due to methoxymethyl group
trans-3-(Methoxymethyl)cyclobutan-1-amine Trans configurationDifferent chemical and biological properties
3-(Methoxymethyl)cyclobutan-1-amine Lacks hydrochlorideMay exhibit altered solubility
1-Aminocyclobutane Simple amine structureMore basic due to lack of substituents

Biological Applications

Cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride has several promising applications in biological research:

  • Drug Discovery : The compound serves as a potential precursor for developing new drugs targeting specific pathways or receptors.
  • Enzyme Studies : It can be utilized in studies involving enzyme interactions, aiding in understanding metabolic processes.
  • Therapeutic Research : Investigations into its therapeutic properties may reveal applications in treating various conditions.

Case Studies and Research Findings

Research has explored the biological implications of cyclobutane derivatives, including cis-3-(Methoxymethyl)cyclobutan-1-amine hydrochloride. Key findings include:

  • Antagonistic Effects : Studies suggest that compounds with similar structures may exhibit antagonistic effects on neurotransmitter receptors, indicating potential neuropharmacological applications.
    "The mechanism of action includes blocking specific receptor pathways, which may lead to alterations in neurotransmission" .
  • Synthetic Pathways : Research has demonstrated efficient synthetic routes for producing this compound, highlighting its versatility in organic synthesis .

Q & A

Q. What are the implications of contradictory data on this compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Solubility Profiling : Use shake-flask method with HPLC quantification. The hydrochloride salt is highly soluble in water (>50 mg/mL) but <1 mg/mL in dichloromethane due to ionic character .
  • Co-Solvency Strategies : For nonpolar applications, use DMSO:water (1:1) mixtures or surfactants like Tween-80 to enhance dispersion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.